6-Methoxy-2-methyl-3H-azepine
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Overview
Description
6-Methoxy-2-methyl-3H-azepine is a seven-membered heterocyclic compound containing nitrogen. It is part of the azepine family, which is known for its diverse biological and chemical properties. The presence of a methoxy group at the 6th position and a methyl group at the 2nd position makes this compound unique in its structural and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-2-methyl-3H-azepine can be synthesized through the reaction of lithiated allenes with isothiocyanates. This reaction involves the deprotonation of 2-aza-1,3,5-trienes, leading to the formation of this compound . The reaction typically requires the use of superbases such as potassium tert-butoxide in a solvent system like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated azepine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines, which can have different functional groups replacing the methoxy or methyl groups .
Scientific Research Applications
6-Methoxy-2-methyl-3H-azepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-3H-azepine involves its interaction with specific molecular targets and pathways. The compound can undergo [1,7]-electrocyclization reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methoxy-3H-azepine: Similar in structure but differs in the position of the methoxy group.
3-Methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine: Contains additional functional groups, leading to different chemical properties.
5-Ethylidene-2-(1-methoxyprop-2-enyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: A structurally related compound with different heteroatoms
Uniqueness
6-Methoxy-2-methyl-3H-azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
919515-24-5 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-7-4-3-5-8(10-2)6-9-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
NAKNYZFLEHLIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=CC1)OC |
Origin of Product |
United States |
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